molecular formula C21H22ClFN4O2S B305623 N-(3-chloro-4-fluorophenyl)-2-{[4-(2-methoxyethyl)-5-(2-phenylethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

N-(3-chloro-4-fluorophenyl)-2-{[4-(2-methoxyethyl)-5-(2-phenylethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

Numéro de catalogue B305623
Poids moléculaire: 448.9 g/mol
Clé InChI: IRWBBLLROSZBBV-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-(3-chloro-4-fluorophenyl)-2-{[4-(2-methoxyethyl)-5-(2-phenylethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is also known as CFTR inhibitor-172 (CFTRinh-172) and is considered a promising drug candidate for the treatment of cystic fibrosis.

Mécanisme D'action

CFTRinh-172 inhibits CFTR chloride channel activity by binding to a specific site on the protein. This binding prevents the opening of the channel, thereby reducing the transport of chloride ions across cell membranes. The inhibition of CFTR chloride channel activity by CFTRinh-172 has been shown to improve the function of CFTR in cells with mutated CFTR genes.
Biochemical and Physiological Effects:
CFTRinh-172 has been shown to improve the function of CFTR in cells with mutated CFTR genes. This improvement in CFTR function results in increased chloride ion transport across cell membranes, which can improve the symptoms of cystic fibrosis. CFTRinh-172 has also been shown to reduce inflammation and mucus production in the lungs of mice with cystic fibrosis, further supporting its potential therapeutic applications.

Avantages Et Limitations Des Expériences En Laboratoire

CFTRinh-172 is a potent and selective inhibitor of CFTR chloride channel activity, making it a valuable tool for studying CFTR function in cells. However, CFTRinh-172 has limited solubility in water, which can make it difficult to use in certain experimental settings. Additionally, CFTRinh-172 has been shown to have off-target effects on other ion channels, which can complicate data interpretation in some experiments.

Orientations Futures

There are several future directions for the study of CFTRinh-172. One area of research is the development of more soluble analogs of CFTRinh-172, which would make it easier to use in experimental settings. Another area of research is the optimization of CFTRinh-172 dosing and delivery methods for the treatment of cystic fibrosis. Additionally, the off-target effects of CFTRinh-172 on other ion channels should be further investigated to better understand its mechanism of action. Finally, the potential therapeutic applications of CFTRinh-172 for other diseases that involve ion channel dysfunction should be explored.

Méthodes De Synthèse

The synthesis of CFTRinh-172 involves the reaction of 3-chloro-4-fluoroaniline with 2-((4-(2-methoxyethyl)-5-(2-phenylethyl)-4H-1,2,4-triazol-3-yl)thio)acetic acid in the presence of N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) as catalysts. The resulting product is then purified using column chromatography to obtain pure CFTRinh-172.

Applications De Recherche Scientifique

CFTRinh-172 has been extensively studied in scientific research for its potential therapeutic applications. This compound is a potent and selective inhibitor of the cystic fibrosis transmembrane conductance regulator (CFTR) chloride channel. CFTR is a protein that regulates the transport of chloride ions across cell membranes, and mutations in the CFTR gene result in the development of cystic fibrosis. CFTRinh-172 has been shown to improve the function of CFTR in cells with mutated CFTR genes, making it a promising drug candidate for the treatment of cystic fibrosis.

Propriétés

Formule moléculaire

C21H22ClFN4O2S

Poids moléculaire

448.9 g/mol

Nom IUPAC

N-(3-chloro-4-fluorophenyl)-2-[[4-(2-methoxyethyl)-5-(2-phenylethyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide

InChI

InChI=1S/C21H22ClFN4O2S/c1-29-12-11-27-19(10-7-15-5-3-2-4-6-15)25-26-21(27)30-14-20(28)24-16-8-9-18(23)17(22)13-16/h2-6,8-9,13H,7,10-12,14H2,1H3,(H,24,28)

Clé InChI

IRWBBLLROSZBBV-UHFFFAOYSA-N

SMILES

COCCN1C(=NN=C1SCC(=O)NC2=CC(=C(C=C2)F)Cl)CCC3=CC=CC=C3

SMILES canonique

COCCN1C(=NN=C1SCC(=O)NC2=CC(=C(C=C2)F)Cl)CCC3=CC=CC=C3

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.